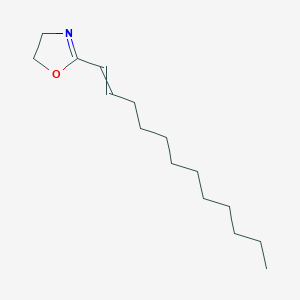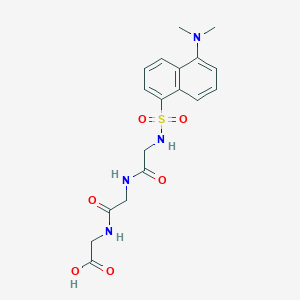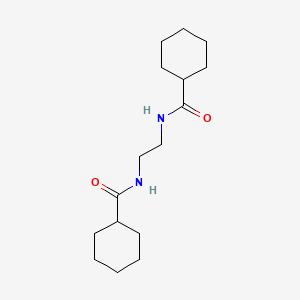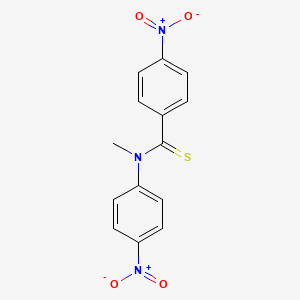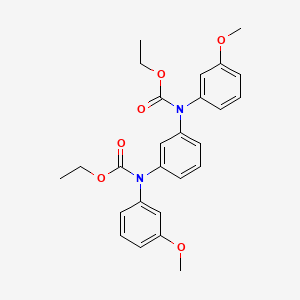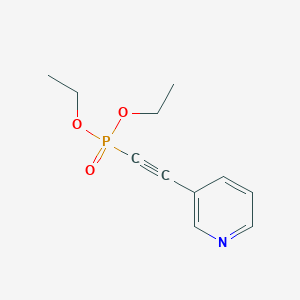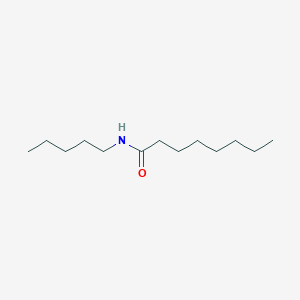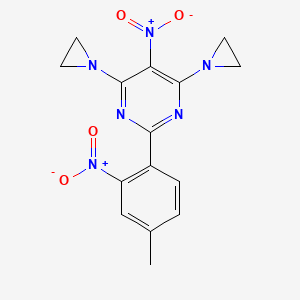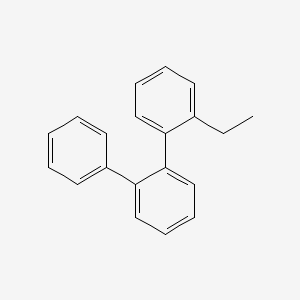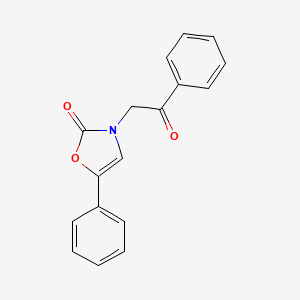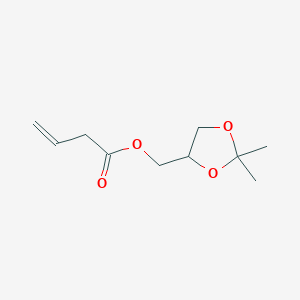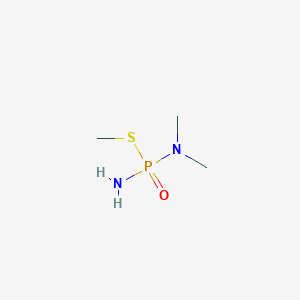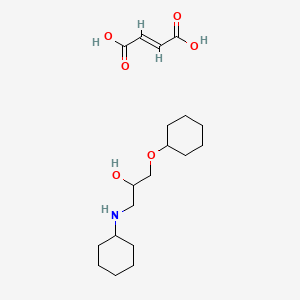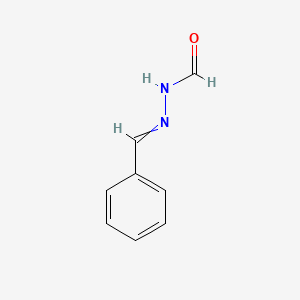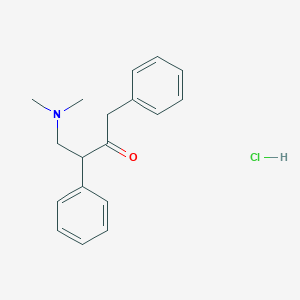
4-(Dimethylamino)-1,3-diphenylbutan-2-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)-1,3-diphenylbutan-2-one;hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group and two phenyl groups attached to a butanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1,3-diphenylbutan-2-one;hydrochloride typically involves the reaction of dimethylamine with a suitable precursor, such as a phenyl-substituted butanone. The reaction conditions often include the use of a solvent like methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or distillation to obtain the compound in its pure form .
化学反应分析
Types of Reactions
4-(Dimethylamino)-1,3-diphenylbutan-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
科学研究应用
4-(Dimethylamino)-1,3-diphenylbutan-2-one;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials .
作用机制
The mechanism of action of 4-(Dimethylamino)-1,3-diphenylbutan-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Similar compounds include other dimethylamino-substituted compounds and phenyl-substituted butanones. Examples include 4-(Dimethylamino)benzoic acid and 4-dimethylaminophenol .
Uniqueness
Its unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial purposes .
属性
CAS 编号 |
64824-53-9 |
|---|---|
分子式 |
C18H22ClNO |
分子量 |
303.8 g/mol |
IUPAC 名称 |
4-(dimethylamino)-1,3-diphenylbutan-2-one;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c1-19(2)14-17(16-11-7-4-8-12-16)18(20)13-15-9-5-3-6-10-15;/h3-12,17H,13-14H2,1-2H3;1H |
InChI 键 |
FNGYYHOYVKMSMQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


